4-(2-Fluoroethoxy)-3-methylaniline
CAS No.:
Cat. No.: VC17837622
Molecular Formula: C9H12FNO
Molecular Weight: 169.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12FNO |
|---|---|
| Molecular Weight | 169.20 g/mol |
| IUPAC Name | 4-(2-fluoroethoxy)-3-methylaniline |
| Standard InChI | InChI=1S/C9H12FNO/c1-7-6-8(11)2-3-9(7)12-5-4-10/h2-3,6H,4-5,11H2,1H3 |
| Standard InChI Key | IUGZUSIUVLBTMY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)N)OCCF |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of an aniline backbone with a methyl group (–CH₃) at the 3-position and a 2-fluoroethoxy (–OCH₂CH₂F) group at the 4-position (Figure 1). This arrangement creates distinct electronic effects:
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Methyl group: Electron-donating via hyperconjugation, activating the aromatic ring toward electrophilic substitution.
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Fluoroethoxy group: The fluorine atom’s electronegativity (–I effect) deactivates the ethoxy chain, while the oxygen atom donates electrons (+M effect), creating a balance that influences reactivity.
Table 1: Comparative Structural Data for Fluorinated Aniline Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|
| 4-(2-Fluoroethoxy)-3-methylaniline | C₉H₁₂FNO | 169.20 | 3-CH₃, 4-OCH₂CH₂F |
| 2-(2-Fluoroethoxy)-4-methylaniline | C₉H₁₂FNO | 169.20 | 4-CH₃, 2-OCH₂CH₂F |
| 4-(2-Fluoroethoxy)-2-methylaniline | C₉H₁₂FNO | 169.20 | 2-CH₃, 4-OCH₂CH₂F |
The positional isomerism of the methyl and fluoroethoxy groups significantly impacts physicochemical properties, such as solubility and melting points, though experimental data for the 3-methyl variant remain unreported.
Synthesis and Optimization Strategies
Proposed Synthetic Routes
While no direct synthesis of 4-(2-fluoroethoxy)-3-methylaniline is documented, analogous pathways for fluorinated anilines suggest the following steps:
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Nitro Reduction: Start with 4-nitro-3-methylphenol. Reduce the nitro group to an amine using hydrogen gas and a palladium catalyst.
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Alkylation: React the resulting 3-methyl-4-aminophenol with 2-fluoroethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the fluoroethoxy group.
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Purification: Isolate the product via column chromatography or recrystallization.
Key Challenges:
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Regioselectivity: Ensuring the fluoroethoxy group attaches exclusively at the 4-position requires careful control of reaction conditions.
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Fluorine Stability: The C–F bond’s susceptibility to hydrolysis necessitates anhydrous environments.
Physicochemical Properties and Reactivity
Spectral Characteristics
Infrared (IR) and nuclear magnetic resonance (NMR) data for analogous compounds provide insights:
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IR: A strong absorption band near 1250 cm⁻¹ corresponds to the C–F stretch, while N–H stretches appear around 3400 cm⁻¹.
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¹H NMR: Signals for the methyl group (δ ~2.2 ppm), aromatic protons (δ ~6.5–7.1 ppm), and ethoxy chain (δ ~4.2 ppm for –OCH₂ and δ ~1.7 ppm for –CH₂F) are expected.
Reactivity Profile
The compound’s amino group (–NH₂) is highly reactive, enabling:
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Acylation: Formation of amides with acid chlorides.
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Diazotization: Generation of diazonium salts for coupling reactions, useful in dye synthesis.
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Electrophilic Substitution: Directed by the electron-donating methyl group, favoring reactions at the 5- and 6-positions of the ring.
Applications in Pharmaceutical Research
Neurological Therapeutics
Fluorinated anilines are pivotal in developing positron emission tomography (PET) tracers. For example, florbetaben F-18, a fluorinated amyloid-beta imaging agent, shares structural motifs with 4-(2-fluoroethoxy)-3-methylaniline . The compound’s fluorine atom could facilitate radiolabeling with ¹⁸F for neurodegenerative disease diagnostics .
Anticancer Agents
The methyl and fluoroethoxy groups may enhance lipid solubility, improving blood-brain barrier penetration for targeting brain tumors. Analogous compounds have shown inhibitory effects on tyrosine kinases, suggesting potential oncology applications.
Future Research Directions
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